molecular formula C24H25N5O2S B2823366 N-(2,3-dimethylphenyl)-2-((5-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide CAS No. 896306-17-5

N-(2,3-dimethylphenyl)-2-((5-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide

Cat. No.: B2823366
CAS No.: 896306-17-5
M. Wt: 447.56
InChI Key: KXYVWPHHMWVLBZ-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-2-((5-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a triazole-based acetamide derivative characterized by a 1,2,4-triazole core substituted with a 4-methoxybenzyl group at position 5, a 1H-pyrrol-1-yl group at position 4, and a thioacetamide side chain linked to a 2,3-dimethylphenyl moiety. The 4-methoxybenzyl group enhances lipophilicity, while the pyrrole substituent may contribute to π-π stacking interactions in biological targets .

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-[[5-[(4-methoxyphenyl)methyl]-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O2S/c1-17-7-6-8-21(18(17)2)25-23(30)16-32-24-27-26-22(29(24)28-13-4-5-14-28)15-19-9-11-20(31-3)12-10-19/h4-14H,15-16H2,1-3H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXYVWPHHMWVLBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)CC4=CC=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,3-dimethylphenyl)-2-((5-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a synthetic compound that has garnered attention for its potential biological activities. It incorporates a triazole ring, which is known for its diverse pharmacological properties, including antimicrobial, antiviral, and anticancer activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be described by the following structural formula:

  • Molecular Formula : C22H25N3O2S
  • Molecular Weight : 397.52 g/mol
  • SMILES Notation : CC1=C(C(=C(C=C1)C)C)N2C(=NC(=N2)N)C(=O)N(C)C(=O)SCC=C(C)C

Research indicates that compounds containing a triazole moiety can interact with various biological targets. The specific mechanisms through which this compound exerts its effects include:

  • Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of key enzymes involved in metabolic pathways.
  • Antiviral Activity : It may disrupt viral replication processes through interference with viral polymerases.
  • Antimicrobial Properties : The compound has demonstrated broad-spectrum activity against various bacterial strains.

In Vitro Studies

In vitro studies have evaluated the biological activity of this compound against several pathogens and cellular targets. Key findings are summarized in Table 1.

Biological Activity Target/Pathogen IC50/EC50 (µM) Reference
AntiviralHCV NS5B RNA polymerase32.2
AntibacterialStaphylococcus aureus15.0
Acetylcholinesterase InhibitionAChE0.35
AntifungalCandida albicans12.5

Case Study 1: Antiviral Efficacy

A study conducted by researchers at MDPI demonstrated that derivatives similar to this compound exhibited significant antiviral activity against Hepatitis C virus (HCV). The compound's ability to inhibit the NS5B polymerase was highlighted as a key mechanism contributing to its antiviral efficacy.

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a strong inhibition at low concentrations (IC50 values around 15 µM), suggesting potential for development into therapeutic agents for bacterial infections.

Discussion

The biological activity of this compound showcases its promise as a multi-target therapeutic agent. Its efficacy against viral and bacterial pathogens positions it as a candidate for further development in antiviral and antimicrobial therapies.

Scientific Research Applications

Biological Activities

Research indicates that compounds containing triazole and thioacetamide groups exhibit various biological activities, including:

1. Antimicrobial Activity:

  • Triazole derivatives have been extensively studied for their antifungal properties. The presence of the triazole ring in this compound suggests potential antifungal activity against various pathogenic fungi.
  • Studies on related compounds indicate that modifications in the side chains can enhance antimicrobial efficacy .

2. Anticancer Potential:

  • Compounds with similar structures have shown promise in cancer therapy. They may act by inhibiting specific enzymes or pathways involved in tumor growth and proliferation.
  • The thioacetamide moiety is known to exhibit cytotoxic effects against cancer cell lines, suggesting that this compound could be explored for anticancer applications .

3. Anti-inflammatory Effects:

  • Certain triazole derivatives have demonstrated anti-inflammatory properties through the inhibition of pro-inflammatory cytokines and pathways. This suggests that the compound may also possess anti-inflammatory potential .

Case Studies and Research Findings

Several studies have explored the applications of similar compounds:

1. Antifungal Activity Study:

  • A study evaluated various triazole derivatives against Candida species and reported promising antifungal activity. The modifications in the side chains significantly influenced their efficacy .

2. Anticancer Mechanism Investigation:

  • Research on thioacetamide derivatives revealed their ability to induce apoptosis in cancer cells via mitochondrial pathways. This mechanism could be relevant for the development of new anticancer agents based on the compound under discussion .

3. Anti-inflammatory Pathway Analysis:

  • A study highlighted how certain triazole compounds inhibited NF-kB signaling, leading to reduced inflammation in animal models. This pathway could be a target for further investigations involving N-(2,3-dimethylphenyl)-2-((5-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide .

Comparison with Similar Compounds

Triazole Core Modifications

  • Target Compound : Features a 4-(1H-pyrrol-1-yl) group at position 4 and a 5-(4-methoxybenzyl) group. The pyrrole ring introduces planar aromaticity, while the methoxybenzyl group enhances solubility via methoxy’s polar contribution .
  • Compound : Shares the same triazole substitutions (4-pyrrole, 5-methoxybenzyl) but differs in the acetamide side chain, which is linked to a 2-(trifluoromethyl)phenyl group. The electron-withdrawing trifluoromethyl group may reduce basicity compared to the dimethylphenyl group in the target compound .
  • Compound: Contains a 4-phenyl-5-benzyltriazole core with an N-(3,4-dichlorophenyl)acetamide chain.

Acetamide Side Chain Variations

Compound (Reference) Acetamide Substituent Key Structural Features
Target Compound N-(2,3-dimethylphenyl) Electron-donating methyl groups enhance lipophilicity
N-(2-trifluoromethylphenyl) Trifluoromethyl group increases electronegativity
N-(3-chloro-4-methoxyphenyl) Chlorine and methoxy groups balance polarity and steric effects
N-(4-fluorophenyl) Fluorine improves metabolic stability

Physicochemical Properties

  • For example, dichlorophenyl-substituted acetamides () melt between 459–475 K due to strong intermolecular hydrogen bonding and van der Waals interactions . ’s trifluoromethyl analog likely has a lower melting point than the target compound due to reduced crystallinity from the bulky CF₃ group .
  • Solubility: Methoxy groups (target compound, ) improve aqueous solubility compared to nonpolar substituents like benzyl () . Fluorinated analogs () exhibit balanced lipophilicity, enhancing membrane permeability .

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